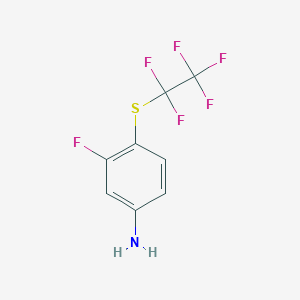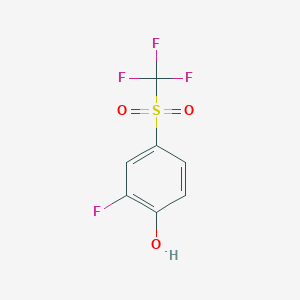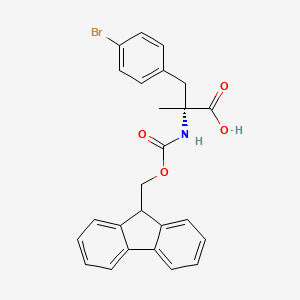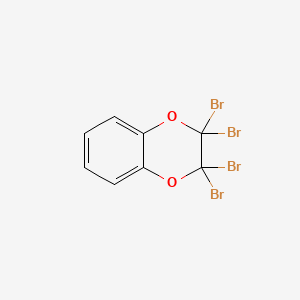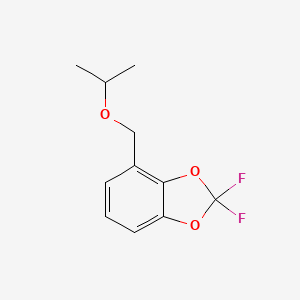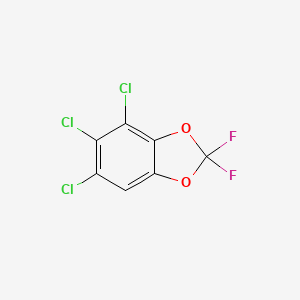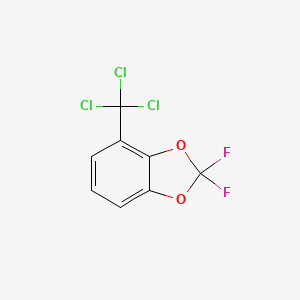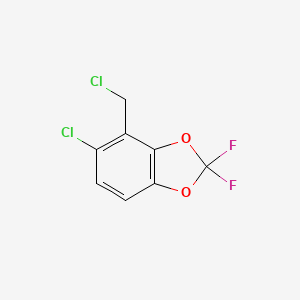
5-Chloro-4-chloromethyl-2,2-difluorobenzodioxole, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-4-chloromethyl-2,2-difluorobenzodioxole, 95% (5-CCM-2,2-DFBD), is a fluorinated heterocyclic compound with multiple applications in both scientific research and industrial synthesis. It is a colorless solid that is soluble in organic solvents and is used in the synthesis of other compounds, such as pharmaceuticals and agrochemicals. 5-CCM-2,2-DFBD has been extensively studied due to its unique properties and potential applications in various areas.
Aplicaciones Científicas De Investigación
5-CCM-2,2-DFBD has been used in several scientific research studies. It has been used as a model compound for studying the reactivity of fluorinated heterocycles and their potential applications in organic synthesis. It has also been used as a catalyst for the synthesis of polymers and as a ligand in coordination chemistry. In addition, 5-CCM-2,2-DFBD has been used in the synthesis of drugs and agrochemicals, and in the study of the mechanism of action of these compounds.
Mecanismo De Acción
The mechanism of action of 5-CCM-2,2-DFBD is not fully understood. However, it is known that the compound can act as a Lewis acid and can form complexes with Lewis bases. It is also known that the compound can undergo nucleophilic substitution reactions, and it is believed that the mechanism of action of the compound is related to its ability to form complexes with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CCM-2,2-DFBD are not well understood. However, the compound has been studied in animal models and has been found to be non-toxic and non-mutagenic. In addition, the compound has been found to have anti-inflammatory and anti-bacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-CCM-2,2-DFBD in laboratory experiments include its low toxicity and non-mutagenic properties. In addition, the compound is relatively easy to synthesize and is soluble in organic solvents. However, the compound is not very stable and can decompose over time.
Direcciones Futuras
There are many potential future directions for the use of 5-CCM-2,2-DFBD in scientific research. These include further studies on its mechanism of action, its potential applications in drug and agrochemical synthesis, and its potential use as a catalyst in polymer synthesis. In addition, further research could be conducted on its biochemical and physiological effects, as well as its potential applications in other areas such as materials science and nanotechnology.
Métodos De Síntesis
5-CCM-2,2-DFBD can be synthesized by several methods. One of the most commonly used methods is the reaction of 4-chloromethyl-2,2-difluorobenzene and sodium hypochlorite. The reaction is carried out in aqueous media at a temperature of 60 °C and a pressure of 10 bar. The reaction mixture is then cooled to room temperature, and the product is extracted with ethyl acetate. The product is then purified by recrystallization from an appropriate solvent.
Propiedades
IUPAC Name |
5-chloro-4-(chloromethyl)-2,2-difluoro-1,3-benzodioxole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F2O2/c9-3-4-5(10)1-2-6-7(4)14-8(11,12)13-6/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGZOMPUDLWCKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1OC(O2)(F)F)CCl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl (3S)-3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B6351584.png)
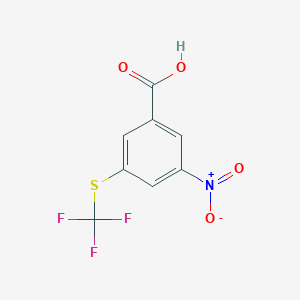
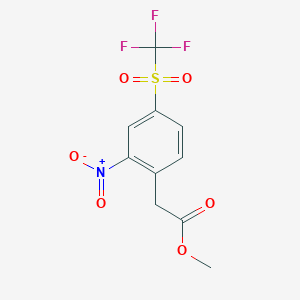
![4-Carboxy-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide, 97%](/img/structure/B6351615.png)

